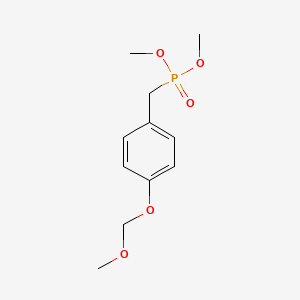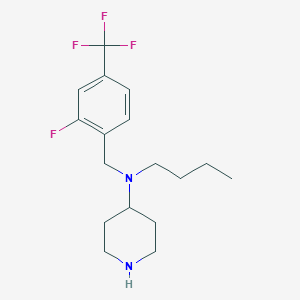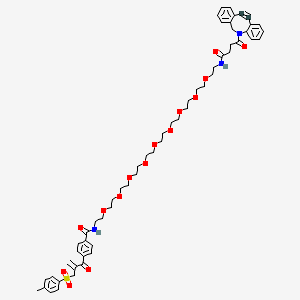
Active-Mono-Sulfone-PEG9-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Active-Mono-Sulfone-PEG9-DBCO is a compound that serves as a polyethylene glycol (PEG) linker with a sulfone group and a dibenzocyclooctyne (DBCO) group. The sulfone group can be conjugated with thiol groups of proteins, while the DBCO group can undergo copper-free Click Chemistry reactions with azides. The hydrophilic PEG9 chain increases the water solubility of the compound in aqueous media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Active-Mono-Sulfone-PEG9-DBCO is synthesized through a series of chemical reactions that involve the conjugation of PEG with sulfone and DBCO groups. The synthetic route typically involves the following steps:
PEGylation: The PEG chain is activated and conjugated with a sulfone group.
DBCO Conjugation: The activated PEG-sulfone is then reacted with a DBCO group under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Active-Mono-Sulfone-PEG9-DBCO undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfone group can react with thiol groups of proteins.
Click Chemistry Reactions: The DBCO group can undergo copper-free Click Chemistry reactions with azides.
Common Reagents and Conditions
Thiol Reagents: Used for conjugation with the sulfone group.
Azides: Used for Click Chemistry reactions with the DBCO group.
Reaction Conditions: Typically carried out in aqueous media at room temperature to maintain the stability of the compound
Major Products Formed
Protein Conjugates: Formed through the reaction of the sulfone group with thiol groups of proteins.
Azide Conjugates: Formed through Click Chemistry reactions with azides.
Wissenschaftliche Forschungsanwendungen
Active-Mono-Sulfone-PEG9-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the conjugation of proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
Wirkmechanismus
The mechanism of action of Active-Mono-Sulfone-PEG9-DBCO involves:
Conjugation with Thiol Groups: The sulfone group reacts with thiol groups of proteins, forming stable conjugates.
Click Chemistry Reactions: The DBCO group undergoes copper-free Click Chemistry reactions with azides, facilitating the formation of bioconjugates.
Molecular Targets and Pathways: The compound targets thiol groups and azides, enabling specific and efficient conjugation in various biological and chemical systems
Vergleich Mit ähnlichen Verbindungen
Active-Mono-Sulfone-PEG9-DBCO is unique due to its combination of a sulfone group and a DBCO group, along with a hydrophilic PEG9 chain. Similar compounds include:
Bis-sulfone-PEG4-DBCO: Contains two sulfone groups and a shorter PEG chain.
DBCO-PEG9-DBCO: Contains two DBCO groups and a PEG9 chain.
These similar compounds differ in their functional groups and PEG chain lengths, which affect their solubility, reactivity, and applications.
Eigenschaften
Molekularformel |
C57H71N3O15S |
|---|---|
Molekulargewicht |
1070.2 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]benzamide |
InChI |
InChI=1S/C57H71N3O15S/c1-45-11-19-52(20-12-45)76(65,66)44-46(2)56(63)49-15-17-50(18-16-49)57(64)59-24-26-68-28-30-70-32-34-72-36-38-74-40-42-75-41-39-73-37-35-71-33-31-69-29-27-67-25-23-58-54(61)21-22-55(62)60-43-51-9-4-3-7-47(51)13-14-48-8-5-6-10-53(48)60/h3-12,15-20H,2,21-44H2,1H3,(H,58,61)(H,59,64) |
InChI-Schlüssel |
CQLPCCISADRCHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


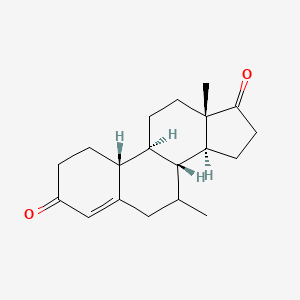
![8,19-Dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione](/img/structure/B13716853.png)
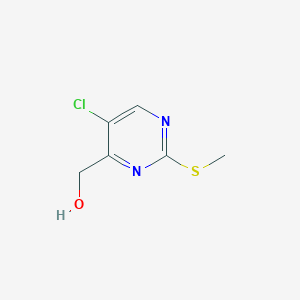

![3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)

![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)
![N-Isopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716889.png)

![2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716894.png)
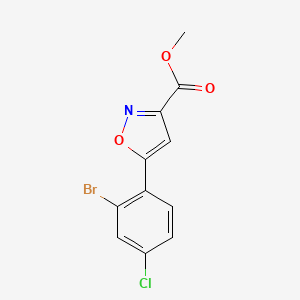
![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)
